molecular formula C9H8N2O B3324797 7-Methyl-1,7-naphthyridin-8(7H)-one CAS No. 19693-56-2

7-Methyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B3324797
CAS No.: 19693-56-2
M. Wt: 160.17 g/mol
InChI Key: BWRJYJNCMGNOEG-UHFFFAOYSA-N
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Description

7-Methyl-1,7-naphthyridin-8(7H)-one (CAS 19693-56-2) is a bicyclic heteroaromatic compound of significant interest in medicinal chemistry and drug discovery. It serves as a key synthetic intermediate and privileged scaffold for developing novel therapeutic agents. The core 1,7-naphthyridin-8-one structure is characterized by a fused pyridine-pyrrolidinone system and is known to exhibit a range of biological activities. Research indicates that this scaffold shows moderate antibacterial activity, a property shared by other naphthyridine derivatives which are known to inhibit bacterial DNA gyrase . Furthermore, derivatives of this compound have demonstrated promising antitumor potential in scientific studies, with some naphthyridine-based compounds showing cytotoxic effects against human cancer cell lines, including MCF-7 and HepG2, by inducing apoptosis . The structural motif is also a precursor for more complex fused polycyclic systems, such as those found in dihydroisoquinolino-naphthyridinones, highlighting its utility in synthetic organic chemistry for constructing diverse molecular architectures . This product is intended for research purposes as a chemical building block or biological probe. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,7-naphthyridin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-6-4-7-3-2-5-10-8(7)9(11)12/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRJYJNCMGNOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295147
Record name 7-Methyl-1,7-naphthyridin-8(7H)-one
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Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19693-56-2
Record name 7-Methyl-1,7-naphthyridin-8(7H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19693-56-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-1,7-naphthyridin-8(7H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methyl 1,7 Naphthyridin 8 7h One and Analogues

Classical and Established Synthetic Approaches to Naphthyridinone Systems

Traditional methods for constructing the bicyclic naphthyridinone core have long relied on fundamental organic reactions, including cyclizations and condensations, often employing pre-existing pyridine (B92270) or pyridone structures.

The construction of the second ring onto a pre-existing pyridine or pyridone is a cornerstone of naphthyridinone synthesis. These intramolecular cyclization reactions are pivotal in forming the fused heterocyclic system.

One established route involves the cyclization of substituted aminopyridines. nih.gov For instance, 3-aminopyridine (B143674) derivatives can serve as foundational synthons. nih.gov A modified Skraup reaction, which traditionally synthesizes quinolines, can be adapted for naphthyridines by using a 3-aminopyridine derivative. nih.gov Another specific example is the cyclization of 3-Amino-2(1H)-pyridinone under controlled conditions, which can yield 1,7-naphthyridin-8(7H)-one, albeit with modest yields of around 20%.

More advanced cyclization techniques include rhodium(III)-catalyzed C-H functionalization and annulation of pyridine derivatives with alkynes, which has been shown to produce 1,7-naphthyridin-8(7H)-one in yields up to 90%. For the related 1,6-naphthyridin-2(1H)-one systems, treating a substituted pyridone with reagents like tert-butoxybis(dimethylamino)methane can induce cyclization to form the fused ring. semanticscholar.org Furthermore, the treatment of specifically substituted pyridones, such as cyanomethyl pyridones, with acids like hydrobromic acid (HBr) can trigger the necessary ring closure to form the naphthyridinone skeleton. semanticscholar.org

Condensation reactions are fundamental to building the naphthyridinone framework, typically involving the reaction of an aminopyridine with a 1,3-dicarbonyl compound or its equivalent. ontosight.ai A common approach for the synthesis of 1,7-naphthyridin-8(7H)-one involves the reaction of 2-aminopyridine (B139424) with ethyl acetoacetate, facilitated by a base such as sodium ethoxide.

The Conrad-Limpach reaction provides another pathway, involving the thermal condensation of a primary aromatic amine (like an aminopyridine) with a β-ketoester, followed by cyclization of the resulting intermediate. nih.gov A versatile method is the three-component condensation, where substituted 2-aminopyridines react with an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) and various aldehydes to form the naphthyridine ring system. organic-chemistry.org

Table 1: Examples of Condensation Reactions in Naphthyridinone Synthesis

Reactant A Reactant B Catalyst/Conditions Product Type Reference
2-Aminopyridine Ethyl acetoacetate Sodium ethoxide 1,7-Naphthyridinone
Aminopyridine β-ketoester Heat Naphthyridin-4-one nih.gov
2-Aminopyridine Malononitrile, Aldehyde Lewis Acid 1,8-Naphthyridine (B1210474) organic-chemistry.org

Named Reactions Applicable to 1,7-Naphthyridinone Formation (e.g., Gould-Jacob, Friedlander Adaptations)

Several classic named reactions in heterocyclic synthesis have been successfully adapted to produce naphthyridinone cores.

The Gould-Jacobs reaction is a powerful method for creating 4-hydroxyquinoline (B1666331) derivatives, which can be extended to naphthyridinones. wikipedia.orgpreprints.org The process begins with the condensation of an aminopyridine with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. nih.govwikipedia.org This is followed by a thermal cyclization of the intermediate to form the fused pyridone ring. nih.govwikipedia.org Subsequent saponification and decarboxylation steps yield the final 4-hydroxynaphthyridinone product. wikipedia.orgyoutube.com This reaction is particularly effective when the aminopyridine contains electron-donating groups. wikipedia.org

The Friedländer synthesis offers another versatile route. It involves the condensation of a 2-amino-pyridinecarboxaldehyde or a related ketone with a compound containing an active α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases to facilitate the cyclocondensation that forms the new ring. wikipedia.org While commonly used for quinolines, adaptations for naphthyridines are well-documented, particularly for the 1,8-isomer. organic-chemistry.orgnih.govacs.org

Modern and Efficient Synthetic Strategies

Recent advancements in synthetic chemistry have focused on improving the efficiency, yield, and environmental footprint of naphthyridinone synthesis through techniques like microwave assistance and the development of catalyst-free protocols.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant improvement over conventional heating methods. ajrconline.org This technique offers rapid, clean, and efficient synthesis with often higher yields. ajrconline.orgrasayanjournal.co.in

The application of microwave energy can dramatically reduce reaction times. For example, in a Grohe-Heitzer reaction to form a 1,8-naphthyridone intermediate, microwave heating reduced the synthesis time from 2.5 hours to just 5 minutes. scielo.org.mx Similarly, the Gould-Jacobs reaction, which traditionally requires high temperatures for extended periods for the intramolecular cyclization step, benefits greatly from microwave irradiation. jasco.ro By using microwave heating, reaction times can be shortened, and in some cases, yields can be improved by carefully controlling the temperature and duration to minimize product degradation. jasco.ro The synthesis of various 1,6- and 1,8-naphthyridine derivatives has been successfully achieved using microwave-assisted reactions, highlighting the broad applicability of this technology. rasayanjournal.co.inscielo.org.mxthieme-connect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method Microwave Method Advantage Reference
Grohe-Heitzer Reaction 2.5 hours 5 minutes Drastically reduced time scielo.org.mx
Gould-Jacobs Reaction Several hours, reflux 5-10 minutes, high temp Reduced time, improved yield jasco.ro

Catalyst-Free Methodologies

In a push towards greener chemistry, catalyst-free synthetic routes are being explored. These methods reduce reliance on potentially toxic and expensive metal catalysts and simplify product purification. One such approach involves conducting the Friedländer synthesis in water under catalyst-free conditions to produce quinolines, a strategy that could be adapted for naphthyridines. organic-chemistry.org

While not strictly "catalyst-free," some modern methods use environmentally benign or metal-free catalysts. For instance, the Friedländer reaction has been successfully performed on a gram scale in water using choline (B1196258) hydroxide (B78521), an inexpensive and biocompatible ionic liquid, as a catalyst. acs.orgacs.org This method avoids harsh conditions and organic solvents. acs.org Other catalyst-free approaches involve one-pot multi-component reactions in green solvents like ethanol (B145695) at room temperature, which offer benefits such as operational simplicity and mild reaction conditions. rsc.org

Multi-Component Reactions for Scaffold Construction

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org This approach is distinguished by its high atom economy, procedural simplicity, and the ability to rapidly generate complex molecular structures from simple precursors, making it a cornerstone of modern green chemistry and drug discovery. nih.govresearchgate.net

The power of MCRs lies in their convergent nature, where a cascade of elementary reactions flows towards an irreversible step, yielding the final product. organic-chemistry.org The outcome of an MCR is highly dependent on the reaction conditions, including solvent, temperature, catalyst, and the specific functional groups of the reactants. organic-chemistry.org Several classic MCRs have been instrumental in the synthesis of heterocyclic compounds, including the Hantzsch dihydropyridine (B1217469) synthesis, the Biginelli reaction, and the Mannich reaction. organic-chemistry.orgnih.gov

While specific MCRs for the direct synthesis of 7-Methyl-1,7-naphthyridin-8(7H)-one are not extensively documented, the strategy is widely applied to construct related heterocyclic cores. ekb.egrsc.org For instance, one-pot, three-component reactions are employed to synthesize various naphthyridine derivatives. ekb.eg The general principle involves the condensation of an amino-substituted pyridine or pyrimidine (B1678525) with a β-dicarbonyl compound and an aldehyde or another electrophile. This strategy's adaptability makes it a promising avenue for the construction of the 1,7-naphthyridinone scaffold.

Table 1: Examples of Named Multi-Component Reactions

Reaction Name Reactants Product Type
Biginelli Reaction An aldehyde, a β-ketoester, and urea Dihydropyrimidinone
Hantzsch Synthesis An aldehyde, two equivalents of a β-ketoester, and ammonia Dihydropyridine
Mannich Reaction An aldehyde, an amine, and a carbonyl compound β-amino carbonyl compound

| Strecker Synthesis | An aldehyde or ketone, an amine, and cyanide | α-amino nitrile |

Specific Synthetic Routes to this compound and Related 1,7-Naphthyridin-8(7H)-ones

The synthesis of the 1,7-naphthyridin-8(7H)-one core often involves the construction of the pyridinone ring onto a pre-existing pyridine ring. Methodologies for related isomers, such as 1,6-naphthyridin-2(1H)-ones and 1,5-naphthyridines, provide insight into potential routes. nih.govmdpi.comnih.govmdpi.com These strategies typically fall into two categories: construction from a preformed pyridine or from a preformed pyridone. nih.govmdpi.com

A documented synthesis for a closely related analogue, 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, provides a concrete example of the latter approach. nih.gov The synthesis starts from methyl 4-chloro-3-(prop-1-ynyl)picolinate, which is reacted with hydroxylamine (B1172632) in a solution of potassium hydroxide in methanol. The reaction mixture is heated to reflux, leading to the formation of the target bicyclic system. nih.gov

Table 2: Synthesis of 4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one nih.gov

Starting Material Reagents Conditions Product

Another classical method adaptable for this synthesis is the Skraup reaction, which is used to prepare quinolines from anilines. mdpi.combrieflands.com A modified Skraup reaction using a substituted 3-aminopyridine as the starting material could theoretically be employed to construct the 1,7-naphthyridine (B1217170) framework. For instance, reacting 3-amino-2-methylpyridine (B1201488) with glycerol (B35011) and an oxidizing agent under acidic conditions could potentially lead to the formation of the 1,7-naphthyridinone ring system, although regioselectivity can be a significant issue. brieflands.com

Challenges and Future Directions in 1,7-Naphthyridinone Synthesis

Future research in this area is directed towards overcoming these challenges. There is a strong emphasis on developing more efficient and "green" synthetic methodologies. This includes the use of water as a solvent and biocompatible catalysts, which not only simplifies product separation but also reduces environmental impact. nih.gov The continued development and application of multi-component reactions represent a major step forward, offering improved synthetic efficiency and molecular complexity from simple starting materials. nih.govresearchgate.net

Furthermore, there is a push towards developing novel catalytic systems, including the use of molecular iodine or non-noble metals, to achieve transformations under milder conditions. rsc.orgmdpi.com The design of synthetic routes that allow for late-stage functionalization is also a key goal, as this provides a direct path to creating libraries of diverse analogues for applications in medicinal chemistry and materials science. nih.govacs.org The exploration of novel scaffolds, such as the tetracyclic naphthyridinone structures, also points to the expanding chemical space being investigated. acs.org

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one
Methyl 4-chloro-3-(prop-1-ynyl)picolinate
Hydroxylamine hydrochloride
Potassium hydroxide
Acetic acid
Ethyl acetate
1,6-naphthyridin-2(1H)-one
1,5-naphthyridine
3-amino-2-methylpyridine
Glycerol
7-methyl-8-nitroquinoline
m-toluidine
2,7-naphthyridinone

Mechanistic Organic Chemistry and Reaction Pathways of 1,7 Naphthyridin 8 7h One Derivatives

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying the 1,7-naphthyridinone core. These reactions typically require the presence of a good leaving group on the aromatic ring, which is activated by the electron-withdrawing nature of the heterocyclic system.

A common strategy to facilitate SNAr reactions on the naphthyridinone ring involves the conversion of the C8-carbonyl group into a more reactive chloro group. This is often achieved by treating the corresponding naphthyridinone with phosphorus oxychloride (POCl₃). For instance, the reaction of a substituted benzo[c] epa.govnaphthyridine with POCl₃ leads to the formation of a 4-chloro derivative, which can then undergo substitution with various nucleophiles. nsc.ru

Once a leaving group, such as a halogen, is in place, it can be displaced by a variety of nucleophiles. A notable example involves the reaction of 4-chloro-7-methyl-1,7-naphthyridin-8(7H)-one with diethylaminoalkylamines. This reaction, typically conducted under reflux in a polar aprotic solvent like DMF, results in the formation of the corresponding 4-amino-substituted derivatives in moderate yields. The regioselectivity of this substitution is governed by the electron-deficient nature of the positions on the naphthyridine ring.

Table 1: Nucleophilic Aromatic Substitution on a Naphthyridinone Derivative

SubstrateReagentProductYield (%)Reference
4-chloro-7-methyl-1,7-naphthyridin-8(7H)-oneDiethylaminoalkylamine4-(diethylaminoalkylamino)-7-methyl-1,7-naphthyridin-8(7H)-one38

Rearrangement Processes Involving the Naphthyridinone Skeleton (e.g., Smiles Rearrangement)

The naphthyridinone skeleton can undergo intramolecular rearrangement reactions, leading to novel heterocyclic systems. The Smiles rearrangement is a prominent example of such a transformation. This reaction is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain attacks an activated aromatic ring, displacing a linking atom. nih.gov

In the context of naphthyridine chemistry, the Smiles rearrangement has been effectively utilized in the 2,7-naphthyridine (B1199556) series, which is structurally analogous to the 1,7-isomer. For the first time in this series, a Smiles rearrangement was reported to provide an efficient route to 1-amino-3-oxo-2,7-naphthyridines. mdpi.com The process starts with a precursor that, under basic conditions (e.g., sodium hydroxide (B78521) in ethanol), undergoes intramolecular cyclization and rearrangement to yield the final product. mdpi.com Specifically, amides derived from non-aromatic primary amines like benzylamine (B48309) have been shown to undergo a Smiles-type rearrangement to furnish 1,3-diamino-2,7-naphthyridines in good yields. mdpi.com This methodology represents a powerful tool for generating structural diversity from the naphthyridinone core. mdpi.comd-nb.info

Table 2: Smiles Rearrangement in the Naphthyridine Series

Starting Material TypeReaction ConditionProduct TypeYield (%)Reference
Amide of 2,7-naphthyridine with non-aromatic primary amineNaOH, Ethanol (B145695)1,3-Diamino-2,7-naphthyridine71-74 mdpi.com
1-Amino-3-chloro-2,7-naphthyridine derivative with aminesBase6,8-Diamino-2,7-naphthyridin-1-oneHigh d-nb.info

Electrophilic Addition and Other Organic Transformations

The 1,7-naphthyridin-8(7H)-one system can also participate in electrophilic reactions, most notably at the nitrogen atoms. The formation of the title compound, 7-Methyl-1,7-naphthyridin-8(7H)-one, from its parent, 1,7-naphthyridin-8(7H)-one, is an example of N-alkylation. The nitrogen atom of the pyridone ring acts as a nucleophile, attacking an electrophilic methyl source. Alkylation of related 2-pyridones and 2(1H)-quinolinones can result in both N- and O-alkylated products, with the regioselectivity often depending on the reaction conditions, such as the choice of base and solvent. nih.gov

Beyond N-alkylation, the naphthyridinone ring can undergo other transformations. For example, the reactivity of 2-methyl-6-phenylbenzo[c] epa.govnaphthyridine, a related structure, has been studied in oxidation and electrophilic substitution reactions. nsc.ru The core structure can also be prepared through various cyclization strategies, such as the Rh(III)-catalyzed C–H functionalization and annulation of pyridine (B92270) derivatives with alkynes, or through modified Skraup reactions.

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the intricate mechanisms of reactions involving naphthyridinone derivatives. Although specific computational studies on this compound are not widely reported, research on related systems offers significant insights.

DFT calculations have been employed to understand and predict the reactivity in nucleophilic aromatic substitutions. For example, studies on the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines used DFT to confirm that the reaction proceeds via a "non-aromatic" nucleophilic substitution pathway. mdpi.com The calculations corroborated experimental kinetic data and explained the selective substitution of one chlorine atom over the other by analyzing the transition states and energy profiles of the reaction. mdpi.com Similarly, DFT has been used to analyze the nucleophilicity of various substituted pyridines, which is fundamental to understanding their reactivity in both SNAr and alkylation reactions. ias.ac.in

In the context of rearrangement reactions, computational analysis can help to understand the factors influencing the reaction course. For the Smiles rearrangement on 2,7-naphthyridine derivatives, calculation of the electrostatic potential (ESP) charges indicated a significant increase in the positive charge on the cyano group that is attacked by the nucleophile, potentially explaining its increased reactivity and higher reaction velocity. d-nb.info

These computational approaches allow for a detailed examination of reaction energy barriers, transition state geometries, and the electronic factors that govern reaction pathways, providing a deeper understanding than what can be achieved through experimental work alone. d-nb.infomdpi.com

Computational and Theoretical Investigations of 7 Methyl 1,7 Naphthyridin 8 7h One and Analogues

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular geometry and electronic properties of naphthyridine derivatives. By employing methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p)), researchers can accurately predict the equilibrium molecular geometry of these compounds. researchgate.net

For analogues of 7-Methyl-1,7-naphthyridin-8(7H)-one, DFT calculations have been used to determine key structural parameters. For instance, in a study of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the optimized structure was obtained, providing detailed information on bond lengths and angles. researchgate.net Similarly, calculations on other 1,8-naphthyridine (B1210474) derivatives have elucidated their planar or near-planar structures. researchgate.net These theoretical findings are often in close agreement with experimental data obtained from X-ray crystallography.

Beyond molecular geometry, DFT is instrumental in exploring the electronic properties of these molecules. Parameters such as total energy, dipole moment, and Mullikan atomic charges can be calculated, offering a detailed picture of the electron distribution within the molecule. researchgate.net This information is vital for understanding the reactivity and intermolecular interactions of this compound and its analogues.

Table 1: Representative DFT Calculated Parameters for Naphthyridine Analogues

Parameter4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid researchgate.netEthyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate researchgate.net
Method/Basis SetB3LYP/6-311G(d,p)B3LYP/6-31G(d)
Total Energy (a.u.)Not specifiedNot specified
Dipole Moment (Debye)Not specifiedNot specified

Quantum Chemical Modeling of Electronic Spectra (UV-Vis, NMR, IR, Raman)

Quantum chemical modeling, particularly Time-Dependent Density Functional Theory (TD-DFT), is extensively used to simulate and interpret the electronic and vibrational spectra of naphthyridine derivatives. These computational methods provide a deeper understanding of the experimental spectra by assigning the observed bands to specific electronic transitions or vibrational modes.

UV-Vis Spectra: TD-DFT calculations can predict the electronic absorption spectra of molecules like this compound in various solvents. researchgate.netresearchgate.net For example, in studies of related naphthyridines, the calculated absorption maxima (λmax) corresponding to π→π* transitions show good correlation with experimental UV-Vis spectra. ias.ac.in The choice of functional and basis set, such as B3LYP/6-311G(d,p), has been shown to provide accurate predictions of electronic transitions. researchgate.net

NMR Spectra: The gauge-invariant atomic orbital (GIAO) method is a reliable quantum chemical approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. scielo.org.mx Theoretical calculations of NMR spectra for naphthyridine analogues have been performed, and the results often align well with experimental data, aiding in the structural elucidation of these compounds. researchgate.net

IR and Raman Spectra: DFT calculations are also employed to compute the vibrational frequencies of naphthyridine derivatives. The calculated IR and Raman spectra can be compared with experimental FTIR and FT-Raman spectra to assign the vibrational modes of the molecule. researchgate.net For instance, in the study of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, the computed vibrational frequencies were in close agreement with the experimental data, allowing for a detailed analysis of the molecule's vibrational behavior. researchgate.net

Table 2: Representative Spectroscopic Data for Naphthyridine Analogues

SpectrumCompoundExperimental λmax (nm)Calculated λmax (nm)Vibrational Frequencies (cm⁻¹) - Key Bands
UV-VisPyrrolo[1,5-a]-1,8-naphthyridine derivative (L1) ias.ac.in~320Not specifiedNot Applicable
UV-VisPyrrolo[1,5-a]-1,8-naphthyridine derivative (L2) ias.ac.in~390Not specifiedNot Applicable
IREthyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate researchgate.net3411 (NH), 1710 (C=O ester), 1627 (C=O ketone)Not specifiedNot Applicable
¹H NMREthyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate researchgate.net1.30 (t, CH₃), 4.31 (q, CH₂), 9.17 (s, NH)Not specifiedNot Applicable

Note: This table presents a selection of spectroscopic data for analogues to demonstrate the application of quantum chemical modeling. Direct data for this compound is not available.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO)

The analysis of the Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO-LUMO) provides crucial insights into the reactivity and electronic nature of this compound and its analogues.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.gov For naphthyridine derivatives, MEP analysis reveals that the regions around the oxygen and nitrogen atoms are typically characterized by negative electrostatic potential (red and yellow regions), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms often exhibit positive electrostatic potential (blue regions), making them likely sites for nucleophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

In studies of naphthyridine analogues, the HOMO and LUMO electron density distributions have been visualized. For many of these compounds, both the HOMO and LUMO are primarily localized on the naphthyridine ring system, indicating that this part of the molecule is central to its electronic activity. ias.ac.in

Table 3: Representative HOMO-LUMO Data for Naphthyridine Analogues

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1,8-Naphthyridine derivative 7 researchgate.netNot specifiedNot specified3.625
1,8-Naphthyridine derivative 8 researchgate.netNot specifiedNot specified3.513

Note: Specific HOMO-LUMO energy values for this compound are not available. The table shows the energy gap for related compounds.

Conformational Analysis and Stereochemical Considerations

The conformational landscape and stereochemistry of this compound and its derivatives are important for understanding their three-dimensional structure and how they interact with other molecules.

Conformational Analysis: For many naphthyridine derivatives, the fused ring system imparts a high degree of rigidity, leading to a relatively planar or near-planar conformation. nih.gov However, substituents on the naphthyridine core can introduce conformational flexibility. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. For example, in related systems, the orientation of substituent groups has been analyzed to determine the lowest energy conformation.

Stereochemical Considerations: The introduction of chiral centers into the naphthyridine scaffold can lead to the existence of stereoisomers. While this compound itself is not chiral, derivatives can be. Computational studies can help in understanding the relative stabilities of different stereoisomers and predicting their chiroptical properties, such as electronic circular dichroism (ECD) spectra. For some naphthyridine derivatives, the stereoselectivity of reactions has been investigated using theoretical models.

Molecular Dynamics Simulations for Dynamic Behavior

For this compound, MD simulations could be used to:

Investigate its conformational flexibility and the dynamics of the methyl group rotation.

Study its hydration shell and how it interacts with water molecules.

Explore its behavior in different solvent environments.

Simulate its interaction with biological macromolecules, such as proteins or nucleic acids, to understand potential binding modes and mechanisms of action.

Recent studies on other naphthyridine derivatives have utilized MD simulations to investigate the stability and intermolecular interactions of these compounds with protein targets, demonstrating the utility of this approach in drug design and discovery. rsc.org

Molecular Interactions and Ligand Target Recognition Studies of 7 Methyl 1,7 Naphthyridin 8 7h One Derivatives Non Clinical Focus

Exploration of Binding Affinities to Biological Targets In Vitro

The biological potential of naphthyridinone derivatives is fundamentally linked to their ability to bind with high affinity and specificity to macromolecular targets. In vitro studies are essential for quantifying these binding interactions. The planar, heteroaromatic nature of the naphthyridinone scaffold allows it to interact with biological structures through various non-covalent forces, including π-π stacking, hydrogen bonding, and hydrophobic interactions.

A key area of investigation has been the interaction of these derivatives with nucleic acids. The planar characteristics of naphthyridinone and related scaffolds, such as naphthalimides, grant them a strong capacity to intercalate into DNA or bind to its grooves. thermofisher.comnih.gov For instance, certain naphthyridine derivatives have been synthesized and evaluated as fluorescent staining agents that bind effectively within the minor groove of calf thymus DNA (CT-DNA). nih.gov The binding mechanism is often a static quenching process, driven by forces such as hydrogen bonding and hydrophobic interactions. nih.gov

Beyond nucleic acids, naphthyridinone derivatives have been designed to target specific protein receptors. In silico studies on 1,8-naphthyridine (B1210474) derivatives have predicted strong binding efficiency towards the human Adenosine A2A receptor. nih.gov Molecular docking and binding energy calculations for these compounds have provided quantitative estimates of their binding affinity. nih.gov For example, specific derivatives have shown high docking scores and favorable free binding energy values, suggesting the formation of stable complexes with the receptor. nih.gov These computational predictions provide a basis for prioritizing compounds for further in vitro validation. nih.gov

The following table summarizes the in silico binding affinities of selected 1,8-naphthyridine derivatives to the human A2A receptor.

CompoundDocking ScoreBinding Energy (MM-GBSA dG bind, kcal/mol)
1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c)-8.407-56.60
N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b)-8.562-64.13

Data sourced from in silico studies predicting binding to the human A2A receptor. nih.gov

Mechanistic Studies of Enzyme Inhibition (e.g., Kinases, DNA Gyrase, Topoisomerase, Telomerase)

A significant focus of research on naphthyridinone derivatives has been their role as enzyme inhibitors. Their scaffold can be decorated with various functional groups to target the active sites of specific enzymes, making them valuable lead structures in drug discovery.

Kinase Inhibition: Kinases are a major class of enzymes targeted by naphthyridinone derivatives. For example, a novel 2,7-naphthyridinone-based inhibitor, 8-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one (13f), was identified as a potent MET kinase inhibitor. researchgate.net The design leveraged the naphthyridinone scaffold to conformationally restrain key pharmacophoric groups, leading to favorable in vitro potency. researchgate.net Similarly, the naphthyridinone scaffold has been integral to the development of fulzerasib (B10856207) (GFH925), a molecule targeting KRAS G12C-mutated tumors, which demonstrates high in vitro potency. acs.org

Inhibition of Bacterial Enzymes: Naphthyridine derivatives have also shown promise as inhibitors of essential bacterial enzymes. In the search for new treatments for tuberculosis, 1,8-naphthyridine-3-carbonitrile (B1524053) analogues were designed and synthesized. echemi.com These compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis. One derivative, ANA-12, demonstrated significant activity, and molecular docking studies suggested it binds effectively to the active site of enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. echemi.com

The table below presents the in vitro inhibitory activity of selected naphthyridine derivatives against various enzymatic or cellular targets.

CompoundTargetActivity MetricValue
ANA-12M. tuberculosis H37RvMIC6.25 µg/mL
ANC-2M. tuberculosis H37RvMIC12.5 µg/mL
ANA-1M. tuberculosis H37RvMIC12.5 µg/mL

Data sourced from in vitro anti-mycobacterial screening. echemi.com

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Profiles

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity. For naphthyridinone derivatives, SAR studies have provided invaluable insights into optimizing their interaction profiles for specific targets.

Research has shown that modifications at different positions on the naphthyridine ring system can dramatically influence potency and selectivity. For 1,8-naphthyridine derivatives targeting the Adenosine A2A receptor, SAR studies revealed that incorporating various secondary amines at the 3rd position of the nucleus enhances binding efficiency. nih.gov Similarly, for anticancer activity, specific substitutions on the 1,8-naphthyridine ring are considered essential. For example, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxy group at the C-3 position have been identified as important for cytotoxicity. researchgate.net

In a series of 8-hydroxy naphthyridines with antileishmanial activity, replacing a triazole linker with an amide led to compounds that retained antiparasitic activity. rsc.org Further SAR exploration showed that modifications to the benzyl (B1604629) substituent of the triazole ring could lead to a significant loss in potency. rsc.org This highlights the sensitive dependence of biological activity on fine structural details.

The following table displays cytotoxicity data for a series of 2-phenyl-7-methyl-1,8-naphthyridine derivatives against the MCF7 human breast cancer cell line, illustrating the impact of different substituents at the C3 position.

CompoundCytotoxicity IC₅₀ (µM) vs. MCF7
10c1.47
8d1.62
4d1.68
10f2.30
8b3.19
3f6.53
10b7.79
6f7.88
8c7.89
Staurosporine (Reference)4.51

Data from an in vitro evaluation of anticancer activity. acs.org

Ligand Design and Optimization Principles Derived from Naphthyridinone Scaffolds

The naphthyridinone scaffold is a "privileged structure," meaning it can serve as a versatile template for developing ligands for a wide range of biological targets. The principles of ligand design, which can be either structure-based or ligand-based, are actively applied to this scaffold. nih.gov

In ligand-based drug design (LBDD), knowledge of existing molecules that bind to a target is used to develop new ones. nih.gov An example of this is the use of SAR data to guide the synthesis of new derivatives. nih.gov For instance, after discovering that secondary amines at the C3 position of the 1,8-naphthyridine nucleus were beneficial for A2A receptor binding, researchers focused on synthesizing new compounds with this feature. nih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design complementary ligands. nih.gov Knowledge of the binding mode of a known inhibitor in its target enzyme can inspire the design of new inhibitors that utilize the naphthyridinone scaffold to mimic key interactions. researchgate.net A powerful SBDD strategy involves using the scaffold to conformationally restrain key pharmacophoric groups in an optimal orientation for binding, as was done in the development of a MET kinase inhibitor. researchgate.net The development of the KRAS G12C inhibitor fulzerasib also employed a structure-based design strategy, leading to a novel tetracyclic naphthyridinone scaffold with high potency. acs.org

Virtual screening based on pharmacophore models is another key design principle. Researchers can generate a model based on known active compounds and use it to screen databases for new potential inhibitors, which can then be optimized. This approach has been used to identify potential inhibitors of the Ser/Thr kinase Akt, with the naphthyridinone scaffold serving as a core element.

Role as Chemical Probes in Biological Systems Research

Beyond their therapeutic potential, naphthyridinone derivatives are valuable as chemical probes—small molecules used to study and manipulate biological systems. stanford.edunih.gov Their utility often stems from their fluorescent properties, which can be engineered to report on specific biological events or the presence of analytes.

Naphthyridine derivatives have been developed as fluorophores for creating fluorescent probes. nih.gov For example, 2,7-naphthyridine (B1199556) derivatives were used to design a probe, AND-DNP, for the highly sensitive and selective detection of thiophenol in aqueous media, living cells, and zebrafish. nih.gov This probe exhibited a remarkable 240-fold fluorescence enhancement and a large Stokes shift, making it an excellent tool for environmental and biological monitoring. nih.gov

The naphthyridinone scaffold is particularly well-suited for developing fluorescent probes that target nucleic acids. rsc.org Near-infrared fluorescent probes based on naphthyridine derivatives have been synthesized to image mitochondrial DNA and RNA. rsc.org These probes feature an "OFF-ON" mechanism, where their fluorescence is significantly enhanced upon binding to nucleic acids. rsc.org This property allows for the specific visualization of nucleic acids within cellular compartments. rsc.org Furthermore, 1,6-naphthyridin-7(6H)-ones have been developed as fluorescent nucleoside analogues whose emission is sensitive to the polarity of their environment. mdpi.com This feature allows them to be used to probe interactions with surrounding molecules or to study the binding sites of enzymes when incorporated into an oligomer. mdpi.com

In laboratory settings, naphthyridine derivatives possessing amino acid or boronic acid groups have been shown to be effective fluorescent staining agents for visualizing DNA in agarose (B213101) gel electrophoresis, with a sensitivity comparable to the commonly used but more hazardous ethidium (B1194527) bromide. nih.gov These molecules act as probes by binding to DNA in the gel, allowing for its detection under UV light. nih.gov The development of such probes highlights the versatility of the naphthyridinone scaffold as a fundamental building block for creating sophisticated tools for biological research. researchgate.net

Advanced Characterization Techniques in Naphthyridinone Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. For naphthyridinone derivatives, this method provides unambiguous confirmation of their molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 1: Crystallographic Data for a Related Naphthyridinone Derivative

Parameter Value
Compound 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one
Formula C₉H₇ClN₂O₂
Molecular Weight 210.62
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.3983 (4)
b (Å) 13.8786 (5)
c (Å) 13.5643 (5)
β (°) 107.663 (3)
Volume (ų) 1685.86 (11)
Z 8

Data sourced from a study on a related naphthyridinone derivative to illustrate the type of information obtained from X-ray crystallography. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within 7-Methyl-1,7-naphthyridin-8(7H)-one.

¹H NMR spectra are used to identify the number and types of protons, their connectivity through spin-spin coupling, and their spatial proximity through Nuclear Overhauser Effect (NOE) experiments. For naphthyridinone derivatives, the aromatic protons typically appear in the downfield region of the spectrum. For example, in the related compound 1,7-naphthyridin-8(7H)-one, aromatic proton signals are observed between δ 7.57–8.65 ppm. The methyl group protons of this compound would be expected to appear as a singlet in the upfield region.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. Studies on N-methylated 1,7-naphthyridines have shown that the chemical shifts of the carbon atoms are influenced by the position of the nitrogen atoms and the methyl group. utwente.nl The analysis of ¹³C NMR spectra, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of all carbon signals, including quaternary carbons.

Table 2: Illustrative ¹H and ¹³C NMR Data for Naphthyridine Scaffolds

Nucleus Chemical Shift Range (ppm) Notes
¹H (Aromatic) 7.0 - 9.0 The exact positions depend on the substitution pattern.
¹H (N-Methyl) ~3.5 - 4.5 Typically a singlet.
¹³C (C=O) 160 - 180 Carbonyl carbon of the lactam ring.
¹³C (Aromatic) 110 - 160 Carbons of the fused pyridine (B92270) and pyridinone rings.
¹³C (N-Methyl) ~30 - 40 Methyl carbon attached to the nitrogen atom.

This table provides typical chemical shift ranges for naphthyridine structures and is for illustrative purposes.

Vibrational Spectroscopy (FTIR, FT-Raman) for Molecular Fingerprinting and Functional Group Analysis

FTIR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. For this compound, a strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring is expected. Studies on related naphthyridinone compounds confirm the presence of a predominant keto tautomer in the solid state through IR spectroscopy. Other characteristic bands would include C-H stretching and bending vibrations of the methyl group and the aromatic rings, as well as C-N and C=C stretching vibrations of the heterocyclic system.

FT-Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. The combination of both techniques offers a more complete vibrational analysis. For instance, in a study of a similar molecule, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, both FTIR and FT-Raman spectra were recorded and analyzed to provide a comprehensive vibrational assignment. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretching 1650 - 1700
C-H (Aromatic) Stretching 3000 - 3100
C-H (Methyl) Stretching 2850 - 3000
C=C, C=N Stretching 1400 - 1600
C-H Bending 700 - 900

This table is illustrative and based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) can be used to accurately determine its molecular formula (C₉H₈N₂O) by measuring the mass-to-charge ratio (m/z) of its molecular ion to a high degree of precision. This is a critical step in confirming the identity of the synthesized compound.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For instance, the loss of the methyl group or the carbonyl group would result in characteristic fragment ions. While a specific mass spectrum for this compound was not found, analysis of related structures like 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one shows the molecular ion peak and isotopic peaks that confirm its composition. nih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₈N₂O
Monoisotopic Mass 160.0637 g/mol
Nominal Mass 160 g/mol
Common Adducts (m/z) [M+H]⁺: 161.0715, [M+Na]⁺: 183.0534

Predicted values based on the chemical formula.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-methyl-1,7-naphthyridin-8(7H)-one, and what methodologies are employed to optimize yield?

  • Oxidative methods : Oxidation of 1,7-naphthyridine 7-methiodide with aqueous NaOH and potassium hexacyanoferrate(III) yields the title compound. This method emphasizes the importance of substrate selection and oxidizing agents in regioselective synthesis .
  • Hydrolysis of naphthyridinamines : Hydrolysis of 1,7-naphthyridin-8-amine in 70% H₂SO₄ under reflux for 4 days achieves an 81% yield, highlighting acid-mediated hydrolysis as a robust route .
  • Low-yield pathways : Reactions involving ammonia addition to 1,7-naphthyridine 7-methiodide followed by KMnO₄ oxidation yield the compound but with <5% efficiency, underscoring challenges in byproduct suppression .

Q. How is the keto tautomer of this compound confirmed experimentally?

  • Spectroscopic evidence : IR spectra in non-hydroxylic solvents confirm the dominance of the keto tautomer over the enol form. Comparative studies with related systems (e.g., 8-quinolinol analogs) support this assignment .
  • ¹H NMR analysis : Distinct chemical shifts for the methyl group and aromatic protons provide additional validation of tautomeric stability .

Q. What analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in derivatives like 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one (monoclinic P2₁/c space group) .
  • Mass spectrometry : Fragmentation patterns aid in structural confirmation, particularly for halogenated derivatives .

Advanced Research Questions

Q. How can Rh-catalyzed C–H functionalization be applied to synthesize 1,7-naphthyridinone derivatives?

  • Mechanistic insights : RhIII catalysts enable pyridyl C–H bond activation, facilitating annulation with alkynes to form the naphthyridinone core. This method is advantageous for introducing substituents at specific positions .
  • Case study : A RhIII-catalyzed reaction produces this compound derivatives via directed C–H activation, emphasizing ligand design and solvent effects on regioselectivity .

Q. What strategies address contradictions in reported synthetic yields for this compound?

  • Comparative analysis : The hydrolysis route (81% yield) is more efficient than oxidative pathways (<5% yield), suggesting reaction conditions (e.g., acid strength, temperature) critically influence outcomes.
  • Byproduct profiling : Low-yield methods often generate ring-contraction products, necessitating chromatographic or recrystallization purification to isolate the target compound .

Q. How do Gabriel–Colman-type rearrangements contribute to naphthyridinone synthesis?

  • Mechanistic pathway : Alkoxide-induced rearrangement of quinolinimidoacetic acid derivatives proceeds via quinolinamic ester intermediates, yielding 1,7-naphthyridinones. Isolation of intermediates under mild conditions validates the stepwise mechanism .
  • Application : This method expands access to hydroxylated derivatives, which are relevant for studying bioactivity .

Q. What role does this compound play in antimicrobial research?

  • Bioactivity profiling : The compound exhibits moderate antibacterial activity, likely via metal chelation akin to 8-quinolinol. Structure-activity relationship (SAR) studies suggest substituents at the 4- or 6-positions enhance potency .
  • Methodological considerations : Disk diffusion assays and minimum inhibitory concentration (MIC) measurements are standard for evaluating efficacy against Gram-positive and Gram-negative strains .

Methodological Guidance

  • Synthetic Optimization : Prioritize hydrolysis routes for higher yields and employ Rh catalysis for functionalized derivatives .
  • Contradiction Resolution : Cross-validate spectral data (e.g., IR, NMR) with crystallographic results to confirm tautomeric forms .
  • Biological Assays : Use MIC protocols and metalloenzyme inhibition studies to probe mechanisms of action .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.